

Phenyl Triflimide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Phenyl triflimide

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An in-depth exploration of **Phenyl triflimide** (N-Phenyl-bis(trifluoromethanesulfonimide)), a versatile and powerful reagent in modern organic synthesis. This guide provides researchers, scientists, and drug development professionals with a detailed overview of its synonyms, properties, synthesis, and key applications, complete with experimental protocols and reaction pathway visualizations.

Nomenclature and Synonyms

Phenyl triflimide is a well-established triflating agent, yet it is recognized in scientific literature under various names. A comprehensive understanding of these synonyms is crucial for efficient literature searching and chemical sourcing. The compound is systematically named 1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide.^[1] Its Chemical Abstracts Service (CAS) Registry Number is 37595-74-7.^{[1][2][3][4][5]}

Below is a table summarizing the most common synonyms for **Phenyl triflimide** encountered in scientific literature and chemical databases.

Synonym	Reference
N-Phenylbis(trifluoromethanesulfonimide)	[2][6][7][8][9]
N,N-Bis(trifluoromethylsulfonyl)aniline	[1][3][4][6][7][10][11][12]
Phenyl Triflimide	[1][2][4][6]
N-Phenyltrifluoromethanesulfonimide	[1][6][8]
1,1,1-Trifluoro-N-phenyl-N- ((trifluoromethyl)sulfonyl)methanesulfonamide	[1][3]
Tf2NPh	[1]
N-Phenyl-trifluoromethanesulfonimide	[3]
NSC 240874	[2][3]

Physicochemical Properties

Phenyl triflimide is a white to off-white crystalline solid that is stable and non-hygroscopic, facilitating its handling and storage.[8] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₅ F ₆ NO ₄ S ₂	[1][2]
Molecular Weight	357.25 g/mol	[2][4][5]
Melting Point	100-102 °C	[2][4][5][11]
Appearance	White to off-white crystalline powder	[2][8]
Solubility	Soluble in many organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.	[2]

Synthesis of Phenyl Triflimide

The preparation of N-phenyl-bis(trifluoromethanesulfonyl)imide can be achieved through the reaction of aniline with a trifluoromethanesulfonylating agent in the presence of a base.^[2] One common laboratory-scale synthesis involves the use of trifluoromethanesulfonic anhydride (Tf₂O).

Experimental Protocol: Synthesis from Aniline and Triflic Anhydride

Materials:

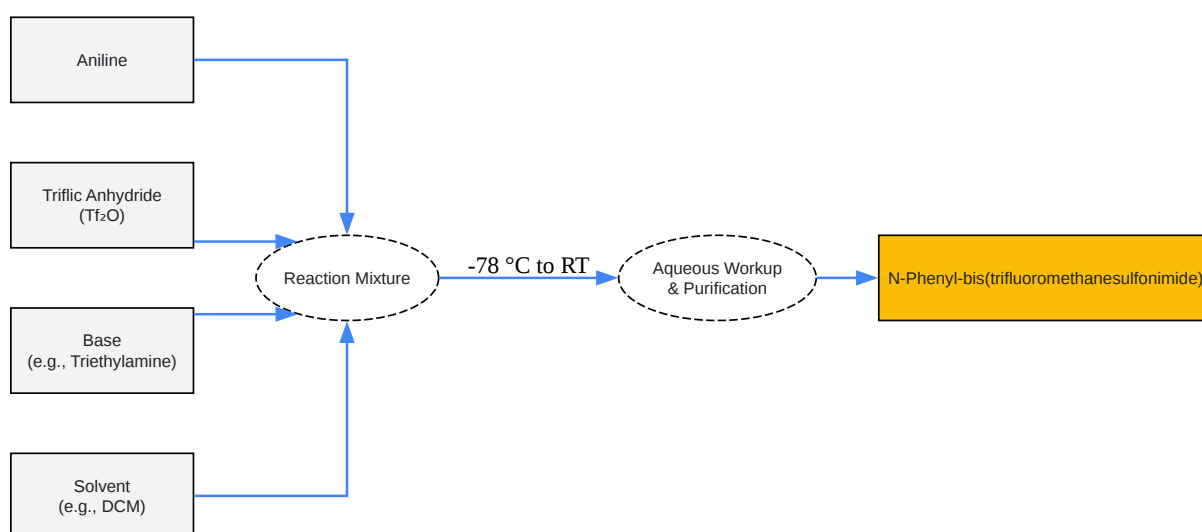
- Aniline
- Trifluoromethanesulfonic anhydride (Tf₂O)
- Triethylamine (TEA) or other suitable organic base
- Anhydrous dichloromethane (DCM)
- Inert gas (Argon or Nitrogen)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve aniline (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add trifluoromethanesulfonic anhydride (2.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 4-12 hours).
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica gel to afford pure N-Phenyl-bis(trifluoromethanesulfonimide).

A Japanese patent describes a method for producing N-phenylbis(trifluoromethanesulfonimide) by mixing aniline, a trifluoromethanesulfonylating reagent (like trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride), and a base (such as triethylamine, tributylamine, or diisopropylethylamine) in a solvent and stirring the mixture at a controlled temperature of 4 to 10 °C.[2]



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Synthesis of **Phenyl Triflimide**.

Applications in Organic Synthesis

Phenyl triflimide is a highly valued reagent primarily for the introduction of the trifluoromethanesulfonyl (triflyl) group ($-\text{SO}_2\text{CF}_3$), a potent electron-withdrawing group and an excellent leaving group. This reactivity makes it a cornerstone in a variety of synthetic transformations.

Triflation of Phenols and Alcohols

A primary application of **Phenyl triflimide** is the conversion of phenols and alcohols to their corresponding triflates. Aryl and vinyl triflates are stable and can be readily purified, serving as versatile substrates in cross-coupling reactions. **Phenyl triflimide** is often preferred over the more reactive triflic anhydride due to its milder nature, which can lead to higher selectivity in complex molecules.^[13]

General Reaction Scheme:

A rapid and efficient method for the synthesis of aryl triflates from phenols utilizes controlled microwave heating.^[7]

Materials:

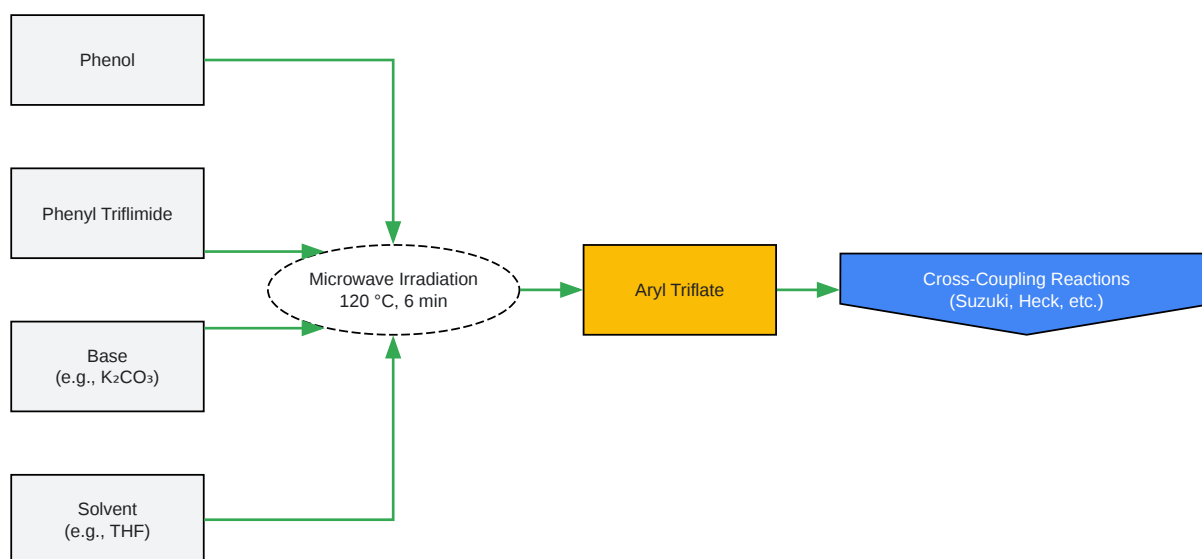
- Phenol (1.0 equivalent)
- N-Phenyl-bis(trifluoromethanesulfonimide) (1.0 equivalent)
- Potassium carbonate (K_2CO_3) (3.0 equivalents)
- Tetrahydrofuran (THF)

Procedure:

- In a microwave-safe reaction vial, combine the phenol (2.0 mmol), N-phenyl-bis(trifluoromethanesulfonimide) (2.0 mmol, 714 mg), and potassium carbonate (6.0 mmol, 828 mg).^[7]

- Add 3.0 mL of THF to the vial and cap it.^[7]
- Heat the reaction mixture to 120 °C for 6 minutes using a microwave synthesizer.^[7]
- After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the residue by flash chromatography to obtain the aryl triflate.^[7]

This method has been shown to be effective for a range of phenols with both electron-donating and electron-withdrawing substituents, with isolated yields typically between 69% and 91%.^[7]



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Triflation of Phenols and Subsequent Applications.

Formation of Vinyl Triflates from Ketones

Phenyl triflimide is also instrumental in the regioselective synthesis of vinyl triflates from ketones via their enolates. The resulting vinyl triflates are valuable precursors for a variety of carbon-carbon bond-forming reactions.

General Reaction Scheme:

The following is a representative procedure for the formation of a vinyl triflate from a ketone.

Materials:

- Ketone (e.g., β -tetralone)
- Base (e.g., Potassium tert-butoxide)
- N-Phenylbis(trifluoromethanesulfonimide)
- Anhydrous solvent (e.g., Tetrahydrofuran)
- Inert gas (Argon or Nitrogen)

Procedure:

- To a stirred solution of the ketone (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of a strong base (e.g., potassium tert-butoxide, 1.1 equivalents) dropwise to generate the enolate.
- Stir the resulting solution at -78 °C for 30-60 minutes.
- Add a solution of N-Phenylbis(trifluoromethanesulfonimide) (1.2 equivalents) in anhydrous THF to the enolate solution.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired vinyl triflate.

Conclusion

Phenyl triflimide and its synonyms, most notably N-Phenylbis(trifluoromethanesulfonimide) and N,N-Bis(trifluoromethylsulfonyl)aniline, represent a class of indispensable reagents in contemporary organic chemistry. Its stability, ease of handling, and mild reactivity profile make it a superior choice for the synthesis of aryl and vinyl triflates from phenols, alcohols, and ketones. The resulting triflates are pivotal intermediates in a vast array of synthetic transformations, including powerful cross-coupling reactions that are fundamental to the construction of complex molecules in drug discovery and materials science. The detailed protocols and reaction workflows provided in this guide aim to equip researchers with the practical knowledge to effectively utilize this versatile reagent in their synthetic endeavors.

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